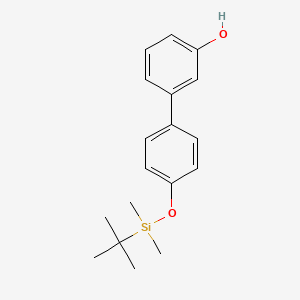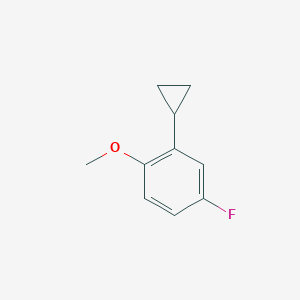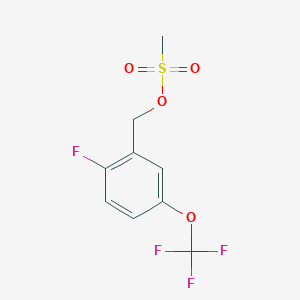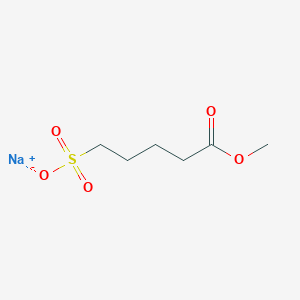
4'-(Tert-butyl-dimethyl-silanyloxy)-biphenyl-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-(Tert-butyl-dimethyl-silanyloxy)-biphenyl-3-OL is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a tert-butyl-dimethyl-silanyloxy group attached to the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Tert-butyl-dimethyl-silanyloxy)-biphenyl-3-OL typically involves multiple steps, starting from commercially available materials. One common approach involves the protection of the hydroxy group using tert-butyl-dimethyl-silyl chloride in the presence of imidazole, followed by various functional group transformations . The reaction conditions often include the use of organic solvents such as methylene chloride and bases like n-BuLi.
Industrial Production Methods
While specific industrial production methods for 4’-(Tert-butyl-dimethyl-silanyloxy)-biphenyl-3-OL are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting.
Análisis De Reacciones Químicas
Types of Reactions
4’-(Tert-butyl-dimethyl-silanyloxy)-biphenyl-3-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The biphenyl structure allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the biphenyl ring.
Aplicaciones Científicas De Investigación
4’-(Tert-butyl-dimethyl-silanyloxy)-biphenyl-3-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: It is utilized in the production of materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 4’-(Tert-butyl-dimethyl-silanyloxy)-biphenyl-3-OL involves its interaction with molecular targets and pathways within a system. The tert-butyl-dimethyl-silanyloxy group can influence the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The biphenyl structure provides a rigid framework that can interact with specific enzymes or receptors, leading to desired biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(tert-Butyl-dimethyl-silanyloxy)-but-2-ynoic acid: Known for its versatility in chemical synthesis.
4-(tert-Butyl-dimethyl-silanyloxy)-cyclohexanol: Used in various chemical research applications.
4-(tert-Butyl-dimethyl-silanyloxy)-3,3-dimethyl-butyronitrile: Another compound with similar protective groups.
Uniqueness
4’-(Tert-butyl-dimethyl-silanyloxy)-biphenyl-3-OL is unique due to its biphenyl structure combined with the tert-butyl-dimethyl-silanyloxy group. This combination provides distinct chemical properties, making it valuable in specific synthetic and research applications.
Propiedades
| 887585-50-4 | |
Fórmula molecular |
C18H24O2Si |
Peso molecular |
300.5 g/mol |
Nombre IUPAC |
3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]phenol |
InChI |
InChI=1S/C18H24O2Si/c1-18(2,3)21(4,5)20-17-11-9-14(10-12-17)15-7-6-8-16(19)13-15/h6-13,19H,1-5H3 |
Clave InChI |
FTHCWAPKWJFAOI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=CC(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 5-[3,5-bis(trifluoromethyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13718182.png)
![1-[4-[(4-Cbz-1-piperazinyl)sulfonyl]phenyl]-1H-pyrrol-2(5H)-one](/img/structure/B13718189.png)

![Methyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13718196.png)


![1-[(2R,3S,4S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-phenoxycarbothioyloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13718222.png)

![7-Bromo-3-isobutyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13718263.png)
